molecular formula C15H15N7O2S4 B11645257 N,N'-pyridine-2,6-diylbis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

N,N'-pyridine-2,6-diylbis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

Cat. No.: B11645257
M. Wt: 453.6 g/mol
InChI Key: VOVULAKGYZTZLL-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PYRIDIN-2-YL)ACETAMIDE is a complex organic compound characterized by the presence of multiple thiadiazole rings and a pyridine moiety

Preparation Methods

The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids. Subsequent steps involve the introduction of the pyridine ring and the formation of the final amide linkage under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole rings and pyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole Compared to these compounds, 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PYRIDIN-2-YL)ACETAMIDE is unique due to its additional pyridine ring and amide linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N7O2S4

Molecular Weight

453.6 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[6-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]pyridin-2-yl]acetamide

InChI

InChI=1S/C15H15N7O2S4/c1-8-19-21-14(27-8)25-6-12(23)17-10-4-3-5-11(16-10)18-13(24)7-26-15-22-20-9(2)28-15/h3-5H,6-7H2,1-2H3,(H2,16,17,18,23,24)

InChI Key

VOVULAKGYZTZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NC(=CC=C2)NC(=O)CSC3=NN=C(S3)C

Origin of Product

United States

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